9-Keto Risperidone
Overview
Description
9-Keto Risperidone is a derivative of Risperidone . It has a molecular weight of 424.47 and a molecular formula of C23H25FN4O3 . It is also an impurity of Paliperidone, which is an active metabolite of Risperidone and used as a second-generation (atypical) antipsychotic agent .
Synthesis Analysis
Risperidone can be prepared by refluxing the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in an environment-friendly basic aqueous solution or suspension to obtain crude risperidone rapidly and efficiently .Molecular Structure Analysis
The molecular structure of 9-Keto Risperidone is represented by the formula C23H25FN4O3 .Chemical Reactions Analysis
The synthesis of Risperidone involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one .Physical And Chemical Properties Analysis
9-Keto Risperidone has a molecular weight of 424.47 and a molecular formula of C23H25FN4O3 . It is stable under recommended storage conditions .Scientific Research Applications
Therapeutic Drug Monitoring in Schizophrenia
Therapeutic drug monitoring (TDM) of risperidone, including its metabolites like 9-hydroxyrisperidone, is explored to optimize treatment for schizophrenia. Despite specific and sensitive analytical methods for quantifying risperidone and its metabolites, establishing a therapeutic range has been challenging. No clear correlation has been demonstrated between risperidone plasma concentrations and therapeutic response, attributed to interpatient variability and genetic differences in drug metabolism. TDM may be beneficial under certain circumstances, such as assessing compliance and managing drug interactions, yet its routine use is not deemed essential over clinical judgment (Seto, Dumontet, & Ensom, 2011).
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics of risperidone and its active metabolite 9-hydroxyrisperidone (9-OHR) have been thoroughly reviewed to provide insights into their pharmacology. The ratio of risperidone to 9-OHR concentrations can indicate CYP2D6 metabolic activity, which influences drug effectiveness and patient response. Despite the complexity, understanding these ratios and pharmacokinetic profiles aids in personalized medication, highlighting the significant role of genetic factors in treatment outcomes (de Leon, Wynn, & Sandson, 2010).
Comparative Pharmacology with Paliperidone
Exploring the molecular differences between risperidone and its active metabolite paliperidone (9-hydroxyrisperidone) reveals distinct impacts on neuronal firing, mitochondrial function, and synaptic plasticity. Such differences at the molecular level suggest varied therapeutic effects between the two, with implications for treatment strategies in schizophrenia and related disorders. This comparative pharmacology emphasizes the unique properties conferred by the hydroxyl group in paliperidone, affecting drug hydrophilicity and mitochondrial interactions (Corena-McLeod, 2015).
Acute Poisoning and Metabolic Effects
Research on risperidone's metabolic effects and its role in acute poisoning scenarios has been investigated, underscoring the importance of understanding drug interactions and metabolic pathways. The pharmacokinetics of risperidone and its major active metabolite, 9-hydroxyrisperidone, are significantly influenced by CYP2D6 genetic polymorphism, affecting the therapeutic and toxicological outcomes of risperidone treatment. Such insights are crucial for managing acute poisoning and understanding the metabolic implications of risperidone therapy in diverse patient populations (Ciszowski, Szpak, & Wilimowska, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15H,2-3,6-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSFXKQDZJPCTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659709 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Keto Risperidone | |
CAS RN |
1189516-65-1 | |
Record name | 9-Keto risperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189516651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-KETO RISPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V05YK3XQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.